Cas no 2344679-46-3 (3-Benzofuranacetic acid, 7-(difluoromethoxy)-)
3-Benzofuranacetic acid, 7-(difluoromethoxy)- Chemical and Physical Properties
Names and Identifiers
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- 3-Benzofuranacetic acid, 7-(difluoromethoxy)-
- EN300-7355379
- 2-[7-(difluoromethoxy)-1-benzofuran-3-yl]acetic acid
- 2344679-46-3
-
- Inchi: 1S/C11H8F2O4/c12-11(13)17-8-3-1-2-7-6(4-9(14)15)5-16-10(7)8/h1-3,5,11H,4H2,(H,14,15)
- InChI Key: CQAYRDKGBYRXCY-UHFFFAOYSA-N
- SMILES: O1C2=C(OC(F)F)C=CC=C2C(CC(O)=O)=C1
Computed Properties
- Exact Mass: 242.03906506g/mol
- Monoisotopic Mass: 242.03906506g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 285
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 59.7Ų
Experimental Properties
- Density: 1.432±0.06 g/cm3(Predicted)
- Boiling Point: 362.8±37.0 °C(Predicted)
- pka: 4.06±0.30(Predicted)
3-Benzofuranacetic acid, 7-(difluoromethoxy)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7355379-0.05g |
2-[7-(difluoromethoxy)-1-benzofuran-3-yl]acetic acid |
2344679-46-3 | 95.0% | 0.05g |
$226.0 | 2025-03-11 | |
| Enamine | EN300-7355379-0.1g |
2-[7-(difluoromethoxy)-1-benzofuran-3-yl]acetic acid |
2344679-46-3 | 95.0% | 0.1g |
$337.0 | 2025-03-11 | |
| Enamine | EN300-7355379-0.25g |
2-[7-(difluoromethoxy)-1-benzofuran-3-yl]acetic acid |
2344679-46-3 | 95.0% | 0.25g |
$481.0 | 2025-03-11 | |
| Enamine | EN300-7355379-0.5g |
2-[7-(difluoromethoxy)-1-benzofuran-3-yl]acetic acid |
2344679-46-3 | 95.0% | 0.5g |
$758.0 | 2025-03-11 | |
| Enamine | EN300-7355379-1.0g |
2-[7-(difluoromethoxy)-1-benzofuran-3-yl]acetic acid |
2344679-46-3 | 95.0% | 1.0g |
$971.0 | 2025-03-11 | |
| Enamine | EN300-7355379-2.5g |
2-[7-(difluoromethoxy)-1-benzofuran-3-yl]acetic acid |
2344679-46-3 | 95.0% | 2.5g |
$1903.0 | 2025-03-11 | |
| Enamine | EN300-7355379-5.0g |
2-[7-(difluoromethoxy)-1-benzofuran-3-yl]acetic acid |
2344679-46-3 | 95.0% | 5.0g |
$2816.0 | 2025-03-11 | |
| Enamine | EN300-7355379-10.0g |
2-[7-(difluoromethoxy)-1-benzofuran-3-yl]acetic acid |
2344679-46-3 | 95.0% | 10.0g |
$4176.0 | 2025-03-11 |
3-Benzofuranacetic acid, 7-(difluoromethoxy)- Related Literature
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
Additional information on 3-Benzofuranacetic acid, 7-(difluoromethoxy)-
Recent Advances in the Study of 3-Benzofuranacetic acid, 7-(difluoromethoxy)- (CAS: 2344679-46-3)
In recent years, the compound 3-Benzofuranacetic acid, 7-(difluoromethoxy)- (CAS: 2344679-46-3) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique benzofuran core and difluoromethoxy substituent, has shown promising potential in various therapeutic applications. The latest studies have focused on elucidating its pharmacological properties, synthetic pathways, and potential clinical uses, making it a compound of considerable interest for researchers and industry professionals alike.
Recent research has highlighted the role of 3-Benzofuranacetic acid, 7-(difluoromethoxy)- in modulating inflammatory pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. The study reported that the compound exhibited a 50% inhibitory concentration (IC50) of 0.8 μM for COX-2, with minimal activity against COX-1, suggesting a favorable safety profile for potential anti-inflammatory applications. These findings underscore the compound's potential as a lead candidate for the development of novel non-steroidal anti-inflammatory drugs (NSAIDs).
Another significant advancement involves the optimization of synthetic routes for 3-Benzofuranacetic acid, 7-(difluoromethoxy)-. A recent publication in Organic Process Research & Development detailed a scalable, high-yield synthesis method that reduces production costs while maintaining purity standards. The new protocol employs a palladium-catalyzed coupling reaction, achieving an overall yield of 78% with >99% purity. This development is particularly important for facilitating large-scale production and further pharmacological evaluation of the compound.
Emerging evidence also suggests potential applications of 3-Benzofuranacetic acid, 7-(difluoromethoxy)- in oncology. Preliminary in vitro studies conducted at the National Cancer Institute have shown that the compound exhibits selective cytotoxicity against certain cancer cell lines, particularly those with overexpression of the NF-κB pathway. While these findings are still in early stages, they open new avenues for research into the compound's potential as an adjunct therapy in cancer treatment.
In conclusion, 3-Benzofuranacetic acid, 7-(difluoromethoxy)- (CAS: 2344679-46-3) represents a versatile molecule with multiple therapeutic potentials. Current research has established its promising anti-inflammatory properties, efficient synthetic pathways, and possible anticancer applications. As investigations continue, particularly in preclinical models, this compound may soon transition from laboratory research to clinical development, offering new treatment options for various medical conditions.
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